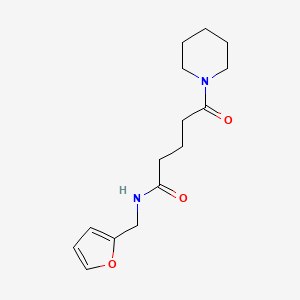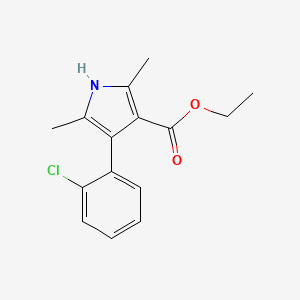
N-(2-furylmethyl)-5-oxo-5-(1-piperidinyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-5-oxo-5-(1-piperidinyl)pentanamide, also known as FMP, is a synthetic compound that has been extensively studied for its potential medicinal properties. FMP belongs to the class of compounds known as piperidinylamides, which have been shown to possess a wide range of biological activities. FMP has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of various inflammatory and pain-related disorders.
Mécanisme D'action
The exact mechanism of action of N-(2-furylmethyl)-5-oxo-5-(1-piperidinyl)pentanamide is not fully understood. However, it is believed to act through the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of pro-inflammatory prostaglandins. N-(2-furylmethyl)-5-oxo-5-(1-piperidinyl)pentanamide has been shown to selectively inhibit the COX-2 enzyme, which is involved in the inflammatory response, while sparing the COX-1 enzyme, which is responsible for maintaining the integrity of the gastrointestinal tract.
Biochemical and Physiological Effects
N-(2-furylmethyl)-5-oxo-5-(1-piperidinyl)pentanamide has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, and to decrease the expression of inducible nitric oxide synthase, which is involved in the production of nitric oxide, a potent inflammatory mediator. N-(2-furylmethyl)-5-oxo-5-(1-piperidinyl)pentanamide has also been shown to reduce the activation of nuclear factor-kappa B, a transcription factor involved in the regulation of inflammatory genes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-furylmethyl)-5-oxo-5-(1-piperidinyl)pentanamide has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and yield. It has also been extensively studied for its pharmacological properties, making it a reliable source for research purposes. However, N-(2-furylmethyl)-5-oxo-5-(1-piperidinyl)pentanamide has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on N-(2-furylmethyl)-5-oxo-5-(1-piperidinyl)pentanamide. One area of interest is the development of novel N-(2-furylmethyl)-5-oxo-5-(1-piperidinyl)pentanamide derivatives with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the investigation of the potential use of N-(2-furylmethyl)-5-oxo-5-(1-piperidinyl)pentanamide in combination with other drugs for the treatment of various inflammatory and pain-related disorders. Further studies are also needed to fully understand the mechanism of action of N-(2-furylmethyl)-5-oxo-5-(1-piperidinyl)pentanamide and to identify potential side effects and toxicity.
Méthodes De Synthèse
N-(2-furylmethyl)-5-oxo-5-(1-piperidinyl)pentanamide can be synthesized through a multistep process involving the reaction of 2-furaldehyde with piperidine, followed by acylation with pentanoyl chloride. The resulting product is then subjected to a series of purification steps to obtain pure N-(2-furylmethyl)-5-oxo-5-(1-piperidinyl)pentanamide. The synthesis of N-(2-furylmethyl)-5-oxo-5-(1-piperidinyl)pentanamide has been optimized to yield high purity and high yields, making it a reliable source for research purposes.
Applications De Recherche Scientifique
N-(2-furylmethyl)-5-oxo-5-(1-piperidinyl)pentanamide has been extensively studied for its potential therapeutic applications. Its anti-inflammatory and analgesic properties have been shown to be effective in the treatment of various inflammatory and pain-related disorders, including rheumatoid arthritis, osteoarthritis, and neuropathic pain. N-(2-furylmethyl)-5-oxo-5-(1-piperidinyl)pentanamide has also been found to exhibit antipyretic effects, making it a potential treatment for fever.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-5-oxo-5-piperidin-1-ylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c18-14(16-12-13-6-5-11-20-13)7-4-8-15(19)17-9-2-1-3-10-17/h5-6,11H,1-4,7-10,12H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJMNVHELTYIQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCCC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{1-benzyl-4-[(1-ethyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5162615.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5162622.png)
![N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-2-naphthalenesulfonamide](/img/structure/B5162625.png)
![1-(2-fluorobenzyl)-N-[2-(5-methyl-2-furyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5162627.png)
![phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid](/img/structure/B5162634.png)
![N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B5162637.png)
![11-(2,5-difluorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5162655.png)
![N,N-dibutyl-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5162659.png)



![N-[(1-methyl-4-piperidinyl)methyl]-2-(methylthio)-N-(2-phenylethyl)acetamide](/img/structure/B5162701.png)
![4-(3-acetylphenyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5162706.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B5162708.png)